Product packaging for 2-(3-Fluorophenyl)morpholine(Cat. No.:CAS No. 62008-55-3)

2-(3-Fluorophenyl)morpholine

Cat. No.: B2849972
CAS No.: 62008-55-3
M. Wt: 181.21
InChI Key: OLENKPLLMGPQSX-UHFFFAOYSA-N
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Description

Contextualization of the Morpholine (B109124) Scaffold in Modern Organic Chemistry Research

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a highly valued scaffold in contemporary organic chemistry. atamankimya.com Its prevalence in numerous approved drugs and experimental therapeutic agents underscores its importance in medicinal chemistry. nih.govsci-hub.se The morpholine moiety is often incorporated into molecules to enhance their physicochemical, biological, and metabolic properties. nih.govsci-hub.se Its advantageous characteristics include improved pharmacokinetic profiles and the ability to increase the potency of bioactive compounds. nih.govsci-hub.se

The versatility of the morpholine scaffold stems from its facile synthetic accessibility and its capacity to be readily functionalized. nih.govnih.gov It can be introduced as an amine reagent or constructed through various synthetic methodologies. nih.gov This adaptability allows for the creation of diverse libraries of morpholine derivatives for applications in drug discovery, such as fragment screening and the development of new bioactive compounds. nih.govontosight.ai The biological activities associated with morpholine-containing molecules are extensive, encompassing anticancer, antibacterial, and antifungal properties. ontosight.ai

Significance of Fluorine Substitution in Aromatic Heterocycles for Enhanced Chemical Properties and Research Utility

The strategic incorporation of fluorine atoms into aromatic and heterocyclic structures is a widely employed strategy in medicinal chemistry to modulate molecular properties. tandfonline.combohrium.com Fluorine's high electronegativity can significantly alter the electron distribution within a molecule, impacting properties such as pKa, dipole moment, and chemical reactivity. tandfonline.comacs.org This can lead to improved metabolic stability by blocking sites susceptible to enzymatic oxidation. bohrium.commdpi.com

Furthermore, the substitution of hydrogen with fluorine, which has a comparable van der Waals radius, can enhance binding affinity to target proteins without a significant increase in molecular size. tandfonline.com The introduction of fluorine can also improve a compound's bioavailability by reducing basicity, which in turn can enhance membrane permeation. tandfonline.combeilstein-journals.org The unique properties conferred by fluorine make it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. acs.orgcapes.gov.br The use of fluorinated heterocycles is a key strategy in the development of modern pharmaceuticals, with numerous FDA-approved drugs containing this structural feature. tandfonline.com

General Structural Classification and Isomeric Considerations of 2-(3-Fluorophenyl)morpholine

This compound is classified as a substituted heterocyclic compound. It features a central morpholine ring, which is a saturated six-membered ring containing oxygen and nitrogen atoms at positions 1 and 4, respectively. atamankimya.com Attached to the carbon at the 2-position of the morpholine ring is a 3-fluorophenyl group.

Due to the chiral center at the C2 position of the morpholine ring, this compound can exist as a pair of enantiomers: (R)-2-(3-fluorophenyl)morpholine and (S)-2-(3-fluorophenyl)morpholine. The specific stereochemistry can significantly influence the biological activity of the molecule. Additionally, the fluorine atom can be positioned at other locations on the phenyl ring, leading to different positional isomers, such as 2-(2-fluorophenyl)morpholine (B1358595) and 2-(4-fluorophenyl)morpholine. bldpharm.comsmolecule.com

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 62008-55-3 synblock.com
Molecular Formula C10H12FNO synblock.comaaronchem.com
Molecular Weight 181.21 g/mol synblock.com
Synonyms Morpholine, 2-(3-fluorophenyl)- synblock.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FNO B2849972 2-(3-Fluorophenyl)morpholine CAS No. 62008-55-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLENKPLLMGPQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60977547
Record name 2-(3-Fluorophenyl)morpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62008-55-3
Record name 2-(3-Fluorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-fluorophenyl)morpholine
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Advanced Synthetic Methodologies for 2 3 Fluorophenyl Morpholine and Analogous Fluorinated Morpholines

Strategies for Morpholine (B109124) Ring Formation in the Context of Fluorophenyl Substitution

The construction of the morpholine ring is a critical step that can be achieved through various cyclization strategies. The presence of a fluorophenyl substituent necessitates methods that are tolerant of this functional group.

A prevalent strategy for constructing the morpholine skeleton involves the use of readily available, functionalized acyclic precursors, most notably 1,2-amino alcohols. chemrxiv.org A common and efficient method involves a sequence of coupling, intramolecular cyclization, and subsequent reduction. thieme-connect.com

This approach can be applied to the synthesis of 2-(3-Fluorophenyl)morpholine by starting with a precursor such as 2-amino-1-(3-fluorophenyl)ethanol. This amino alcohol can be reacted with an α-halo acid chloride, like chloroacetyl chloride, to form an amide intermediate. thieme-connect.com This intermediate then undergoes an intramolecular cyclization, typically promoted by a base, to yield a morpholinone. The final step is the reduction of the morpholinone's amide group to an amine, using reducing agents like borane (B79455) or aluminum hydrides, to afford the desired substituted morpholine. chemrxiv.org This three-step process (acylation, cyclization, reduction) is a versatile route to various C-substituted morpholines. thieme-connect.com

Many bioactive molecules require specific stereochemistry for their activity. Therefore, the development of diastereoselective and enantioselective methods for synthesizing chiral fluorophenyl morpholines is of high importance.

Enantioselectivity can be achieved by employing asymmetric catalysis. For instance, a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation can produce enantiomerically enriched 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org In such reactions, the choice of a chiral catalyst, such as a Ruthenium complex with a chiral ligand like (S,S)-Ts-DPEN, is crucial for inducing high enantiomeric excess (ee). organic-chemistry.org Hydrogen-bonding interactions between the substrate and the catalyst's ligand are often key to achieving high stereocontrol. organic-chemistry.org

Another approach is substrate-controlled diastereoselective synthesis. Starting with an enantiomerically pure amino alcohol, such as (R)- or (S)-2-amino-1-(3-fluorophenyl)ethanol, ensures that the chirality is carried through the synthetic sequence, leading to an enantiomerically pure product. nih.gov Iron(III)-catalyzed reactions have also been shown to produce 2,6- and 3,5-disubstituted morpholines with high diastereoselectivity. organic-chemistry.org

The formation of the morpholine ring can proceed through either intramolecular or intermolecular pathways.

Intramolecular Cyclization: This is the more common approach where a single molecule containing all the necessary functional groups folds and reacts with itself to form the ring. A prime example is the SN2 cyclization of an N-substituted haloacetamide, derived from an amino alcohol. acs.org After the initial acylation of the amino alcohol, a base is used to deprotonate the alcohol or amine, which then acts as a nucleophile to displace the halide on the other end of the molecule, forming the heterocyclic ring. This method is often favored because it can offer better control over the structure of the final product, especially in complex molecules. To promote the desired intramolecular reaction over competing intermolecular polymerization, reactions are often run under highly dilute conditions. acs.org

Intermolecular Cyclization: This pathway involves the reaction of two different molecules to form the ring. For example, a dihaloether could react with an appropriate amine. However, these reactions can be less efficient and lead to mixtures of products, including polymers. Therefore, intramolecular pathways are generally preferred for the synthesis of well-defined substituted morpholines.

Methods for Incorporating Fluorophenyl Moieties into Morpholine Scaffolds

An alternative to building the morpholine ring with the fluorophenyl group already attached is to introduce the aryl moiety onto a pre-existing morpholine scaffold. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.

The Buchwald-Hartwig amination, a palladium-catalyzed N-arylation reaction, is a highly effective method for forming a carbon-nitrogen bond between an amine (morpholine) and an aryl halide (such as 1-bromo-3-fluorobenzene (B1666201) or 1-chloro-3-fluorobenzene). e3s-conferences.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine (B1218219) ligand. nih.govresearchgate.net Sterically hindered ligands, such as tricyclohexylphosphine (B42057) (PCy₃) or specific N-heterocyclic carbenes (NHCs), have been shown to facilitate these couplings, even with less reactive aryl chlorides, and can lead to high yields under relatively mild conditions. organic-chemistry.org The choice of base (e.g., NaOtBu) and solvent (e.g., toluene) is also critical for reaction success. nih.gov This method directly installs the 3-fluorophenyl group onto the nitrogen atom of the morpholine ring, yielding N-(3-fluorophenyl)morpholine.

Multi-Step Synthetic Routes for the Preparation of Substituted this compound Derivatives and Related Analogs

The synthesis of complex this compound derivatives often requires multi-step sequences that combine several of the strategies mentioned above. A representative four-step synthesis of a disubstituted morpholine derivative begins with an enantiomerically pure amino alcohol. nih.gov

A typical sequence might be:

Protection/Activation: An N-protected amino alcohol is reacted with a reagent like allyl bromide to form an allyl ether. e3s-conferences.org

Deprotection and N-Arylation: The nitrogen protecting group (e.g., Boc) is removed, and the resulting free amine is then coupled with an aryl bromide via a palladium-catalyzed N-arylation reaction to install the desired aryl group. e3s-conferences.org

Intramolecular Cyclization: The resulting intermediate undergoes a key palladium-catalyzed carboamination reaction, where the nitrogen attacks the alkene of the allyl ether, to form the morpholine ring. nih.gov

Final Modification: Further functionalization can be carried out on the morpholine scaffold if required.

For example, the synthesis of the complex pharmaceutical intermediate 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine involves the coupling of a pre-formed chiral fluorophenylmorpholine salt with another functionalized molecule in the presence of a base like potassium carbonate. google.com Such multi-step syntheses allow for the precise construction of highly substituted and stereochemically complex morpholine analogs.

Optimization Strategies for Yield and Purity in Academic Synthetic Procedures

Optimizing reaction conditions is essential for maximizing product yield and purity while minimizing side reactions. Key parameters that are frequently adjusted include the choice of base, solvent, temperature, and reaction time. acs.org

For intramolecular cyclization reactions, preventing competing intermolecular side reactions is a primary concern. This is often achieved by performing the reaction under high-dilution conditions. acs.org The choice of base is also critical. A study on the cyclization to form morpholine derivatives found that strong, non-nucleophilic bases like sodium hydride (NaH) and potassium tert-butoxide (tBuOK) in a solvent like acetonitrile (B52724) provided the best yields. acs.org

The table below, based on data from an optimization study for a related morpholine synthesis, illustrates how changing the base and solvent can significantly impact the yield of the cyclization step. acs.org

Table 1: Optimization of Cyclization Conditions
EntryBaseSolventTemperature (°C)Yield (%)
1tBuOKCH3CN6079
2NaHCH3CN0 to rt85
3Cs2CO3CH3CN6065
4DBUCH3CN60<5
5tBuOKTHF6065
6tBuOKDMF6072

As the data shows, using sodium hydride in acetonitrile at room temperature provided the highest yield (85%). acs.org This systematic approach to varying reaction parameters is fundamental to developing robust and efficient synthetic protocols in an academic setting. acs.org

Chemical Reactivity and Functional Group Transformations of 2 3 Fluorophenyl Morpholine

Nucleophilic Reactivity of the Morpholine (B109124) Nitrogen Atom

The nitrogen atom in the morpholine ring of 2-(3-fluorophenyl)morpholine possesses a lone pair of electrons, rendering it a nucleophilic and basic center. chemicalbook.com This inherent nucleophilicity is the basis for many of its characteristic reactions. As a secondary amine, it readily reacts with acids to form the corresponding ammonium (B1175870) salts in exothermic processes. noaa.gov

The primary reactivity of this nitrogen center involves its ability to act as a nucleophile in substitution reactions. It can attack electrophilic carbon atoms, leading to the formation of new carbon-nitrogen bonds. This reactivity is fundamental to the derivatization strategies discussed in subsequent sections, particularly N-alkylation and N-acylation, which are cornerstone reactions for modifying the morpholine core. researchgate.netresearchgate.net The presence of the bulky 2-(3-fluorophenyl) group may introduce steric hindrance that could modulate the reaction rates compared to unsubstituted morpholine, but the fundamental nucleophilic character of the nitrogen remains a key feature of the molecule's reactivity.

Reactivity Profile of the Fluorophenyl Moiety

The fluorophenyl group presents a different set of reactive properties, primarily centered on the aromatic ring system. Its reactivity is influenced by the electronic effects of both the fluorine atom and the morpholinyl substituent.

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions fundamental to the functionalization of aromatic compounds. nih.gov The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents: the fluorine atom and the morpholinyl group.

Morpholinyl Group: The nitrogen atom of the morpholine ring, being adjacent to the phenyl ring, possesses a lone pair of electrons that can be delocalized into the aromatic system. This constitutes a strong positive mesomeric effect (+M), which activates the ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions.

In this compound, the morpholinyl group is at position 1 and the fluorine at position 3. The powerful activating and ortho, para-directing effect of the amino group dominates, strongly favoring substitution at positions 2, 4, and 6. The fluorine atom at position 3 also directs to its ortho positions (2 and 4) and its para position (6). Therefore, the directing effects of both groups are synergistic, strongly enhancing the likelihood of electrophilic attack at the positions ortho and para to the morpholinyl substituent.

While the fluorine atom contributes to the directing effects in SEAr reactions, its role in other transformations, such as halogen-metal exchange, is limited. Halogen-metal exchange is a powerful reaction for creating organometallic reagents, typically involving the reaction of an aryl halide (bromide or iodide) with an organolithium reagent. wikipedia.orgtcnj.edu

However, the carbon-fluorine bond is exceptionally strong, making aryl fluorides generally unreactive and poor substrates for standard halogen-metal exchange reactions. wikipedia.org Consequently, direct cleavage of the C-F bond in this compound to generate an aryllithium or Grignard reagent at that position is not a synthetically viable pathway under typical conditions. Instead, the fluorine atom can act as a weak ortho-directing group for metalation, potentially allowing for deprotonation by a strong base at the adjacent C-2 or C-4 positions of the phenyl ring, though this is generally less efficient than with other directing groups.

This compound as a Reagent or Catalyst in Organic Synthesis

The unique structural and electronic properties of this compound lend themselves to several applications in organic synthesis, from catalysis to its use as a ligand.

Applications as a Nucleophilic Catalyst

The secondary amine within the morpholine ring of this compound provides a site for nucleophilic catalysis. Morpholine and its derivatives are known to act as bases and nucleophiles, capable of activating substrates in various reactions. frontiersin.org For example, morpholine can catalyze Michael additions by forming an enamine intermediate with an aldehyde or ketone, which then attacks a Michael acceptor. frontiersin.org While the nucleophilicity of the nitrogen in this compound might be slightly attenuated by the electron-withdrawing effect of the fluorophenyl group, it is still expected to function as an effective nucleophilic catalyst in reactions such as aldol (B89426) condensations, Knoevenagel condensations, and Michael additions.

Utility as a Ligand in Transition Metal-Catalyzed Reactions (e.g., Suzuki-Miyaura, Heck)

In transition metal-catalyzed cross-coupling reactions, ligands play a crucial role in stabilizing the metal center and modulating its reactivity. chiba-u.jp this compound, with its nitrogen and oxygen atoms, has the potential to act as a bidentate or monodentate ligand for various transition metals like palladium, rhodium, or copper. nih.gov

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.govmdpi.com A ligand like this compound could coordinate to the palladium catalyst, influencing the efficiency and selectivity of the coupling process.

Heck Reaction: This reaction couples an unsaturated halide with an alkene using a palladium catalyst. wikipedia.orgmdpi.com The ligand's role is critical for the stability and activity of the catalyst throughout the catalytic cycle. organic-chemistry.orgyoutube.com The steric and electronic properties of the this compound ligand would influence the outcome of the reaction.

While specific applications of this compound as a ligand in these reactions are not extensively documented, the general principles of ligand design suggest its potential utility.

ReactionCatalystPotential Role of this compound
Suzuki-Miyaura CouplingPalladium(0) complexAs a ligand to stabilize the palladium catalyst and influence reaction outcome. nih.gov
Heck ReactionPalladium(0) complexAs a ligand to control the catalytic cycle and improve product selectivity. wikipedia.org

Participation in Cycloaddition Reactions (e.g., morpholine-mediated defluorinative cycloaddition)

Morpholine has been shown to participate directly in certain cycloaddition reactions. A notable example is the morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes with organic azides. nih.govbeilstein-journals.orgnih.gov In this transition-metal-free reaction, morpholine acts as both a solvent and a nucleophilic reagent. researchgate.netchemrxiv.org

The proposed mechanism involves the initial nucleophilic attack of morpholine on the gem-difluoroalkene. nih.gov This is followed by elimination of a fluoride (B91410) ion, leading to an intermediate that then undergoes a [3+2] cycloaddition with an organic azide. The result is a highly substituted 1,2,3-triazole with a morpholine moiety attached at the C-4 position. nih.gov This type of reaction highlights a novel synthetic utility for morpholine derivatives, where the morpholine ring is incorporated into the final product structure.

Exploitation as a Protecting Group for Amines or Alcohols

A protecting group is a chemical moiety that is temporarily introduced to a functional group to prevent it from reacting in subsequent steps of a synthesis. wikipedia.orgorganic-chemistry.org Key characteristics of a good protecting group include ease of installation, stability under a variety of reaction conditions, and ease of selective removal under mild conditions. uchicago.edu

Common protecting groups for amines include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy), which can be removed under acidic conditions or by hydrogenolysis, respectively. masterorganicchemistry.comresearchgate.net Alcohols are often protected as silyl (B83357) ethers (e.g., TBDMS) or acetals (e.g., THP), which are cleaved by fluoride ions or mild acid, respectively. uwindsor.ca

The morpholine scaffold, including this compound, is generally not suitable as a protecting group for amines or alcohols. The formation of a morpholine from an amine or alcohol would require significant chemical transformation, and more importantly, the resulting morpholine ring is very stable and difficult to cleave selectively under mild conditions. nih.gov This inherent stability, which is advantageous in many other contexts, makes it a poor candidate for a protecting group, where facile removal is a critical requirement.

Advanced Spectroscopic and Chromatographic Characterization of 2 3 Fluorophenyl Morpholine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In 2-(3-Fluorophenyl)morpholine, the spectrum is expected to show distinct signals for the protons on the morpholine (B109124) ring and the fluorophenyl group.

The morpholine ring protons are situated in different chemical environments due to the adjacent oxygen and nitrogen atoms. The proton at the C-2 position (methine proton) is deshielded by both the oxygen atom and the aromatic ring, causing it to appear at a lower field. The protons on C-6 (adjacent to oxygen) are expected to resonate at a lower field than the protons on C-3 and C-5 (adjacent to nitrogen). acdlabs.com The protons on C-3 and C-5 are diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to separate signals, often as complex multiplets.

The protons on the 3-fluorophenyl ring exhibit characteristic splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The aromatic region of the spectrum is expected to show complex multiplets for the four protons, with chemical shifts influenced by the electron-withdrawing nature of the fluorine atom. libretexts.orglibretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound Predicted values are based on typical chemical shift ranges for analogous structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Morpholine H-24.5 - 4.8dd (doublet of doublets)J ≈ 10, 2 Hz
Morpholine H-3ax, H-5ax2.8 - 3.1m (multiplet)-
Morpholine H-3eq, H-5eq3.0 - 3.3m (multiplet)-
Morpholine H-6ax3.6 - 3.8m (multiplet)-
Morpholine H-6eq3.9 - 4.1m (multiplet)-
Aromatic H-2', H-4', H-5', H-6'6.9 - 7.4m (multiplet)H-H and H-F coupling

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule. For this compound, ten distinct signals are expected, corresponding to the four carbons of the morpholine ring and the six carbons of the fluorophenyl group.

The chemical shifts of the morpholine carbons are influenced by the neighboring heteroatoms. Carbons bonded to the highly electronegative oxygen atom (C-2 and C-6) are significantly deshielded and appear downfield, typically in the 65-75 ppm range. acdlabs.com Carbons adjacent to the nitrogen atom (C-3 and C-5) resonate at a higher field, generally between 45-55 ppm. nih.govchemicalbook.com

In the aromatic region, the carbon atom directly bonded to fluorine (C-3') exhibits a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons also show smaller C-F couplings over two or more bonds (²JCF, ³JCF), which can be a useful diagnostic tool for assignment. libretexts.org The chemical shifts of the aromatic carbons range from approximately 110 to 165 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for analogous structures.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Morpholine C-272 - 76
Morpholine C-350 - 54
Morpholine C-545 - 49
Morpholine C-666 - 70
Aromatic C-1'140 - 144
Aromatic C-2'113 - 117 (d, JCF ≈ 21 Hz)
Aromatic C-3'161 - 164 (d, ¹JCF ≈ 245 Hz)
Aromatic C-4'122 - 126
Aromatic C-5'130 - 133 (d, JCF ≈ 8 Hz)
Aromatic C-6'114 - 118 (d, JCF ≈ 22 Hz)

Fluorine-19 NMR (¹⁹F NMR) for Detailed Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making this technique particularly powerful. It provides information on the number and electronic environment of fluorine atoms. huji.ac.il

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the fluorine's position on the aromatic ring. For fluoroaromatic compounds, chemical shifts typically fall within a wide range, but a fluorine atom on a benzene ring generally appears between -100 and -140 ppm relative to a standard like CFCl₃. youtube.com The signal for the fluorine atom will be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring. nih.gov

Table 3: Predicted ¹⁹F NMR Data for this compound Predicted values are based on typical chemical shift ranges for analogous structures.

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl-F-110 to -115m (multiplet)

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. core.ac.uk

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, and often non-volatile, molecules like morpholine derivatives. rsc.org In positive ion mode, the compound is typically observed as the protonated molecule, [M+H]⁺. For this compound (molecular formula C₁₀H₁₂FNO), the expected monoisotopic mass is approximately 181.09 Da, leading to an expected [M+H]⁺ ion at an m/z of approximately 182.10.

Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation and gain further structural information. The fragmentation of fentanyl derivatives, which often contain amine functionalities, typically involves cleavage at the bonds adjacent to nitrogen atoms. nih.gov For this compound, characteristic fragmentation pathways would likely involve the cleavage of the morpholine ring or the bond connecting the morpholine and fluorophenyl moieties.

Table 4: Predicted ESI-MS Data and Major Fragments for this compound Based on the calculated molecular weight and common fragmentation pathways for similar compounds.

IonPredicted m/zDescription
[M+H]⁺182.10Protonated molecular ion
[M+H - C₄H₈NO]⁺95.04Loss of the morpholine ring fragment
[M+H - C₆H₄F]⁺88.08Loss of the fluorophenyl group

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. While the parent this compound may have limited volatility, its volatile derivatives can be readily analyzed by GC-MS. nih.gov

Derivatization, such as acylation (e.g., with acetic anhydride or trifluoroacetic anhydride) or silylation (e.g., with BSTFA), is a common strategy to increase the volatility and thermal stability of amine-containing compounds for GC-MS analysis. mdpi.com The resulting N-acyl or N-silyl derivatives can be separated on a GC column and subsequently identified by their mass spectra.

The fragmentation pattern in GC-MS, which typically uses Electron Ionization (EI), is often more extensive than in ESI-MS. The mass spectrum of a derivatized compound would show characteristic fragments related to both the parent structure and the derivatizing group. For instance, an N-acetyl derivative would likely show a prominent ion corresponding to the loss of a ketene (CH₂=C=O) or acetyl radical. This technique is particularly useful for quantitative analysis and the detection of the compound in complex matrices. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated analytical technique that combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. ijprajournal.com This combination is fundamental in pharmaceutical analysis for establishing the purity of active pharmaceutical ingredients (APIs) and for the detection, identification, and quantification of impurities. rroij.comijsr.net Impurity profiling is a critical aspect of drug development and quality control, as the presence of even trace amounts of unwanted chemicals can impact the safety and efficacy of a drug product. amsbiopharma.comresearchgate.net

In the analysis of this compound, an LC-MS method would first employ a liquid chromatography system, such as HPLC or UPLC, to separate the target compound from any process-related impurities or degradation products. The separation is typically achieved on a reversed-phase column where compounds are separated based on their hydrophobicity.

Following separation, the eluent is introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). This allows for the confirmation of the molecular weight of this compound. Furthermore, by employing techniques like tandem mass spectrometry (LC-MS/MS), the parent ion can be fragmented to produce a characteristic pattern of daughter ions, which serves as a structural fingerprint for definitive identification. ijprajournal.com

For impurity profiling, LC-MS is invaluable as it can detect impurities that are co-eluting with the main peak or are present at levels below the detection limits of UV detectors. tandfonline.com The high sensitivity and specificity of MS allow for the determination of the molecular weights of unknown impurities, providing crucial clues for their structural elucidation. ijprajournal.comamsbiopharma.com This information is essential for understanding the synthesis pathway and for controlling the quality of the final product.

Below is a table representing a hypothetical impurity profile for this compound as determined by LC-MS.

Compound NameExpected m/z [M+H]⁺Possible Origin
This compound182.10Active Pharmaceutical Ingredient
Morpholine88.07Starting Material
1-Bromo-3-fluorobenzene (B1666201)174.96Starting Material
2-(Phenyl)morpholine164.10By-product (lacks fluorine)
Dimer of this compound363.19By-product
Oxidized this compound198.09Degradation Product

This table is for illustrative purposes and represents hypothetical data.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a widely used analytical technique for the identification of functional groups within a molecule. libretexts.org The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. bruker.com An IR spectrum is a plot of this absorption versus the frequency of the light (typically expressed as wavenumber, cm⁻¹), which provides a unique "fingerprint" of the molecule and reveals the functional groups present. libretexts.org

For the structural characterization of this compound, IR spectroscopy can confirm the presence of its key functional groups. The molecule's structure consists of a fluorinated aromatic ring and a morpholine ring, which includes a secondary amine and an ether linkage. Each of these features gives rise to characteristic absorption bands in the IR spectrum.

The main functional groups and their expected IR absorption ranges are:

Aromatic Ring: The presence of the phenyl ring is indicated by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹) and C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region. pressbooks.publibretexts.org

C-F Bond: The carbon-fluorine bond on the aromatic ring will produce a strong, characteristic absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Morpholine Ring (C-O-C and N-H): The ether linkage (C-O-C) within the morpholine ring is expected to show a strong stretching absorption band in the 1150-1085 cm⁻¹ range. The secondary amine (N-H) bond will exhibit a moderate stretching vibration in the 3300-3500 cm⁻¹ region. The C-H bonds of the aliphatic methylene groups in the morpholine ring will show strong stretching absorptions in the 2850-2960 cm⁻¹ range. libretexts.orglibretexts.org

The following table summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Secondary AmineN-H Stretch3300 - 3500
Aromatic C-HC-H Stretch3030 - 3100
Aliphatic C-HC-H Stretch2850 - 2960
Aromatic RingC=C Stretch1450 - 1600
EtherC-O-C Stretch1000 - 1300
FluoroaromaticC-F Stretch1000 - 1400

This table contains predicted data based on established principles of IR spectroscopy.

Chromatographic Methods for Separation, Purity Assessment, and Quantitative Analysis

Chromatographic techniques are indispensable in the pharmaceutical industry for separating, identifying, and quantifying compounds in complex mixtures. ijprajournal.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominent of these methods, serving as cornerstones for quality control, from raw material testing to final product release. ijprajournal.comtandfonline.com

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Chiral Separations

HPLC is a highly reliable and reproducible technique used extensively for the purity assessment of pharmaceutical substances. veeprho.com In a typical purity analysis of this compound, a reversed-phase HPLC method would be employed. This involves a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound and its impurities are separated based on their differential partitioning between the two phases. The purity is then determined by integrating the peak areas from the resulting chromatogram, with the purity often expressed as the area percentage of the main component peak relative to the total area of all peaks. tandfonline.com

Furthermore, the structure of this compound contains a chiral center at the C2 position of the morpholine ring, meaning it exists as a pair of enantiomers. As enantiomers can have different pharmacological and toxicological profiles, their separation and control are often required by regulatory agencies. Chiral HPLC is the primary method for separating enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and their subsequent separation. jiangnan.edu.cn

The table below illustrates typical parameters for both achiral and chiral HPLC analysis of this compound.

ParameterPurity Determination (Achiral)Chiral Separation
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Chiral Stationary Phase (e.g., cellulose-based)
Mobile Phase Acetonitrile : Water gradientIsocratic mixture (e.g., Hexane : Ethanol)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 254 nmUV at 254 nm
Purpose Quantify impurities and determine puritySeparate and quantify the two enantiomers

This table provides example parameters and does not represent a specific validated method.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. ptfarm.pl It utilizes columns packed with smaller particles (typically less than 2 µm) and operates at much higher pressures than conventional HPLC. researchgate.netbiomedres.us These characteristics lead to dramatic improvements in three key areas: resolution, speed, and sensitivity. ptfarm.plalispharm.com

For the analysis of this compound, transitioning from an HPLC to a UPLC method offers substantial benefits. The superior resolving power of UPLC allows for better separation of the main peak from closely eluting impurities, which might otherwise go undetected with HPLC. researchgate.netalispharm.com This is particularly important for comprehensive impurity profiling. The increased speed of analysis significantly reduces run times, allowing for higher sample throughput in a quality control environment. biomedres.usnih.gov Additionally, the narrower peaks produced by UPLC lead to increased peak height and, consequently, greater sensitivity, which is advantageous for detecting and quantifying trace-level impurities. researchgate.netalispharm.com

The following table compares the typical performance characteristics of HPLC and UPLC.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)
Particle Size 3 - 5 µm< 2 µm
Operating Pressure 1000 - 6000 psi6000 - 15000 psi
Resolution GoodExcellent
Analysis Time Longer (e.g., 15-30 min)Shorter (e.g., 1-5 min)
Sensitivity StandardHigher
Solvent Consumption HigherLower

This table provides a general comparison of the two techniques.

Computational Chemistry and Molecular Modeling Studies of 2 3 Fluorophenyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in the principles of quantum mechanics, can predict a wide array of molecular attributes, including geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. researchgate.net DFT methods are employed to investigate the electronic properties of 2-(3-Fluorophenyl)morpholine, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. These calculations are instrumental in predicting the molecule's reactivity and its propensity for intermolecular interactions.

The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, DFT calculations can elucidate how the fluorine substitution on the phenyl ring influences these electronic properties. The electrostatic potential map, another key output of DFT calculations, visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for understanding how the molecule might interact with biological targets.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment2.5 DInfluences solubility and intermolecular interactions.

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar molecules.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are often used to predict spectroscopic properties with a high degree of accuracy. nih.govrsc.org For this compound, ab initio calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov

By calculating the harmonic vibrational frequencies, a theoretical infrared spectrum can be generated. This can be compared with experimental spectra to confirm the molecular structure and to assign specific vibrational modes to different functional groups within the molecule. Similarly, ab initio methods can predict the chemical shifts of the carbon and hydrogen atoms in the molecule, aiding in the interpretation of experimental NMR data. nih.gov

Molecular Docking Simulations for Investigating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with the binding site of a biological target, typically a protein or nucleic acid. biointerfaceresearch.commdpi.com

The process involves preparing the three-dimensional structures of both the ligand and the target protein. The ligand is then placed in various positions and orientations within the binding site, and a scoring function is used to estimate the binding affinity for each pose. The results of a docking simulation can provide valuable information about the binding mode, the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions), and the binding energy. researchgate.net For this compound, docking studies could be used to screen for potential biological targets and to understand the structural basis of its activity.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterResultInterpretation
Binding Energy-8.2 kcal/molA measure of the predicted affinity of the ligand for the protein.
Interacting ResiduesTyr82, Phe264, Asn101Key amino acids in the binding site that form interactions with the ligand.
Hydrogen BondsN-H...O (backbone of Tyr82)Specific hydrogen bonding interactions that contribute to binding.
Hydrophobic InteractionsPhenyl ring with Phe264Non-polar interactions that stabilize the ligand in the binding pocket.

Note: This table presents hypothetical data that would be generated from a molecular docking simulation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com MD simulations are used to study the conformational flexibility of this compound, both in isolation and when bound to a biological target. nsf.govresearchgate.net

By simulating the molecule's behavior in a solvent environment, MD can reveal the preferred conformations of the morpholine (B109124) and phenyl rings and the energetic barriers between different conformational states. When applied to a ligand-protein complex, MD simulations can assess the stability of the docked pose and provide insights into how the protein structure might change upon ligand binding. This information is crucial for a more accurate understanding of the binding process and for the design of molecules with improved binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Establishing Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. nih.gov

For a series of derivatives of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the experimentally measured biological activity. A robust QSAR model can guide the design of new derivatives with enhanced potency and selectivity.

Table 3: Example of Descriptors Used in a QSAR Model for Morpholine Derivatives

DescriptorTypeCorrelation with Activity
LogPHydrophobicPositive
Molecular WeightStericNegative
Dipole MomentElectronicPositive
Number of Hydrogen Bond DonorsTopologicalNegative

Note: This table illustrates the types of descriptors that might be used in a QSAR study and their hypothetical correlation with biological activity.

In Silico Prediction of Reaction Pathways and Stereochemical Outcomes

Computational chemistry can also be employed to predict the feasibility and outcomes of chemical reactions. For the synthesis of this compound and its derivatives, computational methods can be used to explore potential reaction pathways, calculate the activation energies of transition states, and predict the thermodynamically favored products.

These in silico predictions can help in optimizing reaction conditions and in understanding the mechanisms of complex chemical transformations. Furthermore, for reactions that can produce multiple stereoisomers, computational methods can predict the stereochemical outcome by calculating the relative energies of the different stereoisomeric products and the corresponding transition states. This predictive capability is particularly valuable in the synthesis of chiral molecules, where controlling the stereochemistry is often a critical challenge.

Research Applications of 2 3 Fluorophenyl Morpholine As a Synthetic Intermediate and Building Block

Precursor in the Construction of Advanced Organic Scaffolds and Heterocyclic Systems.researchgate.netnih.govsigmaaldrich.com

2-(3-Fluorophenyl)morpholine is a key precursor in the development of advanced organic scaffolds and diverse heterocyclic systems. researchgate.netnih.govsigmaaldrich.com The morpholine (B109124) moiety itself is a privileged structure in medicinal chemistry, often contributing to improved pharmacokinetic properties of bioactive molecules. nih.govresearchgate.net The presence of the 3-fluorophenyl group provides a site for further functionalization and can influence the biological activity of the resulting compounds.

The chiral nature of this compound makes it a valuable starting material for the synthesis of enantiomerically pure intermediates, which are crucial in the preparation of complex molecules, particularly in the pharmaceutical industry. banglajol.infogoogle.comsemanticscholar.org The asymmetric synthesis of chiral morpholines is an area of significant research interest. semanticscholar.org For instance, electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols can yield chiral morpholines. banglajol.info The development of scalable synthetic routes to chiral trisubstituted morpholines highlights their importance as intermediates for bioactive compounds. researchgate.net The stereocenter in this compound can be used to direct the stereochemistry of subsequent reactions, leading to the formation of specific stereoisomers of more complex target molecules.

The this compound scaffold can be incorporated into a variety of other heterocyclic systems, leading to the creation of novel molecular architectures with diverse properties. For example, derivatives of 1,2,4-triazole (B32235) have been synthesized incorporating a morpholine moiety, such as morpholine 2-(5-(3-fluorophenyl)-4-amino-1,2,4-triazol-3-ylthio)acetate. pdau.edu.uazsmu.edu.ua

Chalcones, which are precursors for the synthesis of pyrazolines, can be synthesized with a morpholine-containing phenyl group. researchgate.net These chalcones can then undergo cyclization reactions with hydrazines to form pyrazoline rings. nih.govrdd.edu.iq The general synthetic scheme involves the Claisen-Schmidt condensation to form the chalcone, followed by reaction with a hydrazine (B178648) derivative to yield the pyrazoline. ekb.egrdd.edu.iq

Furthermore, the morpholine nucleus can be integrated into thiazole-containing compounds. acs.org The synthesis of these hybrid molecules often involves multi-step reactions, starting with the formation of a substituted morpholine derivative that is then reacted to build the thiazole (B1198619) ring. acs.org

Table 1: Examples of Heterocyclic Frameworks Incorporating the Morpholine Moiety

Heterocyclic FrameworkGeneral Synthetic ApproachKey Intermediates
Thiadiazoles Synthesis often begins with thiosemicarbazides which are cyclized to form the thiadiazole ring. The morpholine-containing substituent can be introduced before or after ring formation.Thiosemicarbazides, Trifluoroacetic anhydride
Pyrazolines Typically synthesized from the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. nih.govrdd.edu.iqChalcones, Hydrazine derivatives
Chalcones Prepared through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. ekb.egSubstituted benzaldehydes, Acetophenones
Triazoles Can be synthesized through various methods, including the Huisgen 1,3-dipolar cycloaddition. researchgate.netAzides, Alkynes

Development of Novel Catalytic Systems and Organic Reagents.mdpi.com

The morpholine scaffold has been utilized in the development of novel catalytic systems. For instance, a morpholine-modified Pd/γ-Al2O3@ASMA pellet catalyst has been prepared and shown to have excellent catalytic selectivity in the hydrogenation of p-chloronitrobenzene to p-chloroaniline. mdpi.com In this system, morpholine is used as a post-treatment reagent that attaches to the catalyst surface. mdpi.com While this example does not directly use this compound, it demonstrates the potential of morpholine derivatives to act as ligands or modifiers in catalysis, suggesting a possible application for this compound in the design of new catalysts.

Role in the Synthesis of Specialized Materials and Agrochemical Research.nih.govresearchgate.net

Morpholine derivatives are important in the field of agrochemical research, with compounds exhibiting a range of biological activities including insecticidal, fungicidal, and herbicidal properties. nih.govresearchgate.net The introduction of fluorine atoms into agrochemicals is a common strategy to enhance their efficacy and metabolic stability. bohrium.comsemanticscholar.org The combination of the morpholine ring and a fluorinated phenyl group in this compound makes it a promising building block for the synthesis of new agrochemicals. nih.govresearchgate.net Research in this area focuses on creating novel pesticides with improved activity and environmental profiles. nih.govresearchgate.net

In the realm of specialized materials, the rigid structure and potential for hydrogen bonding of the morpholine unit can be exploited. Morpholine's versatility as a solvent and catalyst in various chemical reactions also enhances its utility in industrial processes for creating advanced materials. e3s-conferences.org

Future Research Perspectives and Unexplored Avenues for 2 3 Fluorophenyl Morpholine

Development of Green Chemistry Approaches for its Synthesis

The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 2-(3-Fluorophenyl)morpholine, future research could prioritize the development of green chemistry approaches to minimize environmental impact and enhance process safety and efficiency. Traditional morpholine (B109124) syntheses often rely on harsh reagents and generate significant waste. organic-chemistry.orgchemrxiv.org

Future strategies should focus on several key principles of green chemistry:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. A promising approach involves the redox-neutral conversion of 1,2-amino alcohols using reagents like ethylene (B1197577) sulfate, which offers a high-yielding, two-step protocol that avoids toxic reagents and wasteful reduction steps. organic-chemistry.orgchemrxiv.orgchemrxiv.orgacs.orgnih.gov

Use of Greener Solvents: Replacing conventional volatile organic compounds with more environmentally friendly alternatives such as water, supercritical fluids, or bio-derived solvents.

Catalysis: Employing catalytic (stoichiometric) reagents over stoichiometric ones to reduce waste. This includes biocatalysis, where enzymes could be used to perform key transformations with high selectivity under mild conditions. researchgate.net

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer superior control over reaction parameters, improve safety, and facilitate scalability. rsc.orgresearchgate.net Flow chemistry is particularly advantageous for handling potentially hazardous reagents and for integrating synthesis with real-time monitoring. mit.edu

Green Chemistry ApproachPotential Advantages for this compound Synthesis
Ethylene Sulfate Method Redox-neutral, avoids toxic reagents (e.g., chloroacetyl chloride), reduces waste, scalable. organic-chemistry.orgchemrxiv.org
Biocatalysis High stereo- and regioselectivity, mild reaction conditions, reduced environmental impact. researchgate.net
Continuous Flow Synthesis Enhanced safety and control, improved heat and mass transfer, easy scalability, potential for automation. mit.edu
Use of Greener Solvents Reduced toxicity and environmental persistence, improved process safety.

Investigation of Novel Reactivity Patterns and Unconventional Transformations

Beyond its synthesis, the reactivity of the this compound scaffold itself presents a rich area for exploration. Future research could uncover novel transformations that enable the late-stage functionalization of the molecule, providing rapid access to diverse analogues.

Key areas for investigation include:

C-H Functionalization: Direct activation and functionalization of C-H bonds offer a highly efficient route to new derivatives by bypassing the need for pre-functionalized substrates. For the morpholine ring, photoredox catalysis could enable the arylation or alkylation of the α-amino C-H bonds, a strategy that has been successfully applied to other morpholine-containing structures. researchgate.netprinceton.edu This would allow for the introduction of new substituents at positions adjacent to the nitrogen or oxygen atoms.

Photoredox and Electrochemical Methods: These techniques provide access to unique reactive intermediates under mild conditions. For instance, morpholines can act as effective electron donors in photobiocatalytic systems. researchgate.netrsc.org Exploring the electrochemical behavior of this compound could reveal new pathways for oxidation or reduction, leading to unconventional bond formations.

Fluorophenyl Ring Reactivity: The fluorine substituent on the phenyl ring directs its reactivity in electrophilic and nucleophilic aromatic substitution reactions. Investigating unconventional coupling reactions or exploiting the fluorine atom as a handle for specific transformations could yield novel structures.

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, the application of Process Analytical Technology (PAT) is a critical future direction. wikipedia.orgthermofisher.com PAT involves designing and controlling manufacturing processes through timely measurements of critical quality and performance attributes. Advanced in-situ spectroscopic techniques are central to this framework.

In-Situ NMR and FTIR Spectroscopy: Implementing in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy would allow for real-time monitoring of reaction kinetics, the identification of transient intermediates, and the quantification of reactants, products, and impurities directly within the reaction vessel. iastate.edubeilstein-journals.orgamericanpharmaceuticalreview.com This data is invaluable for rapid process optimization and ensuring reaction consistency.

Raman Spectroscopy: This technique can provide complementary information to FTIR, especially in aqueous media, and is well-suited for monitoring crystallization processes and polymorphic forms.

Data-Rich Experimentation: Coupling these in-situ techniques with automated synthesis workstations enables the rapid collection of large datasets. This information can be used to build robust kinetic models of the reaction, leading to a deeper fundamental understanding of the underlying chemical processes. mt.com

Spectroscopic TechniqueInformation GainedImpact on Synthesis
In-Situ NMR Reaction kinetics, structural elucidation of intermediates, quantitative analysis of species. iastate.edubeilstein-journals.orgPrecise endpoint determination, mechanism elucidation, impurity profiling.
In-Situ FTIR Real-time tracking of functional group changes, concentration of key species. americanpharmaceuticalreview.comRapid kinetic analysis, identification of reaction initiation and completion.
Raman Spectroscopy Molecular vibrations, crystal lattice information, suitable for aqueous systems.Monitoring of crystallization, phase transitions, and polymorphism.

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design

Predictive Synthesis: AI algorithms, trained on vast databases of chemical reactions, can predict the outcomes of reactions, suggest optimal synthetic routes, and even propose novel reaction conditions. nih.govmit.eduai-dd.eu This can significantly reduce the number of experiments required to develop a robust synthesis for this compound and its analogues. AI tools can assess the synthetic feasibility of designed molecules early in the discovery process, prioritizing compounds that are both effective and manufacturable. drugtargetreview.com

Property Prediction and De Novo Design: Machine learning models can predict the physicochemical and biological properties of virtual compounds. harvard.edunih.gov This allows for the in silico design of new this compound derivatives with optimized characteristics, such as enhanced binding affinity to a biological target, improved metabolic stability, or reduced toxicity. nih.govtoolify.ai AI can even be used for de novo design, generating entirely new molecular structures based on a desired property profile. harvard.edu

Exploration of New Derivatization Strategies for Targeted Research Objectives

Systematic derivatization of the this compound core is essential for exploring its structure-activity relationships (SAR) and tailoring its properties for specific applications, such as in medicinal chemistry or materials science. e3s-conferences.org

Future research should focus on three primary areas of derivatization:

N-Functionalization of the Morpholine Ring: The secondary amine of the morpholine ring is a prime site for modification. A wide array of substituents can be introduced via reactions such as alkylation, acylation, arylation, and reductive amination to probe the chemical space around this position.

Substitution on the Morpholine Ring: Utilizing novel reactivity patterns (as discussed in section 7.2), substituents could be installed at other positions on the morpholine ring. This could modulate the conformation and physicochemical properties of the molecule in subtle but important ways.

Modification of the Fluorophenyl Ring: The phenyl ring offers numerous possibilities for introducing additional substituents. This can be achieved through classical electrophilic aromatic substitution or modern cross-coupling reactions. Varying the position and electronic nature of these substituents can have a profound impact on the molecule's biological activity and properties.

A library of analogues generated through these strategies would be invaluable for identifying compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. enamine.net

Q & A

Q. What are the common synthetic routes for 2-(3-Fluorophenyl)morpholine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or ring-closing reactions. A standard method adapts the protocol for 2-(4-Chlorophenyl)morpholine (), substituting 3-fluoroaniline for 4-chlorophenylamine. Key steps include:

  • Step 1 : Reacting 3-fluoroaniline with ethylene oxide under basic conditions (e.g., NaOH) to form the morpholine ring.
  • Step 2 : Purification via column chromatography or recrystallization.
    Optimization : Adjusting temperature (60–80°C) and molar ratios (1:1.2 amine:ethylene oxide) improves yield. Catalytic bases like K₂CO₃ enhance ring closure efficiency .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the morpholine ring structure and fluorine substitution (e.g., 19^19F NMR for fluorine environment analysis) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) validates purity, as demonstrated for 4-(3-fluorophenyl)morpholine ().
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (C₁₀H₁₂FNO: 181.09 g/mol) and fragmentation patterns .

Q. How can researchers assess the biological activity of this compound?

  • In Vitro Assays : Screen for receptor binding (e.g., serotonin or dopamine receptors) using competitive binding assays with radiolabeled ligands ().
  • Enzyme Inhibition Studies : Test inhibition of monoamine oxidases (MAOs) via fluorometric assays measuring H₂O₂ production .
  • Dose-Response Curves : Use IC₅₀ values to quantify potency, ensuring replicates (n ≥ 3) for statistical validity .

Advanced Research Questions

Q. How can computational methods predict the pharmacokinetic properties of this compound?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to estimate blood-brain barrier permeability.
  • ADMET Prediction Tools : Use software like SwissADME to forecast absorption, metabolism, and toxicity profiles .

Q. What strategies resolve contradictions in reported toxicity data for fluorinated morpholines?

  • Meta-Analysis : Compare datasets from in vivo (rodent LD₅₀) and in vitro (hepatocyte viability) studies ().
  • Mechanistic Studies : Investigate metabolic pathways (e.g., cytochrome P450 oxidation) to identify toxic intermediates.
  • Dose-Dependency : Re-evaluate toxicity thresholds using log-dose response models to distinguish acute vs. chronic effects .

Q. How can reaction yields be improved in large-scale synthesis of this compound?

  • Catalyst Screening : Test palladium or nickel catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used ().
  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
  • DoE (Design of Experiments) : Optimize parameters (pH, solvent polarity, temperature) via factorial design to maximize yield (>85%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.